molecular formula C10H15BN2 B14729434 1-Methyl-2-phenyl-1,3,2-diazaborinane CAS No. 6063-74-7

1-Methyl-2-phenyl-1,3,2-diazaborinane

Cat. No.: B14729434
CAS No.: 6063-74-7
M. Wt: 174.05 g/mol
InChI Key: LYRSFANJKMRTLW-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1,3,2-diazaborinane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron-nitrogen heterocyclic ring structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,3,2-diazaborinane can be synthesized through the reaction of 3-aminopropylamine with phenylboronic acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2). The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenyl-1,3,2-diazaborinane has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • 1-Methyl-2-phenyl-1,3,2-diazaborine
  • Hexahydro-1-methyl-2-phenyl-1,3,2-diazaborine

Comparison: 1-Methyl-2-phenyl-1,3,2-diazaborinane is unique due to its specific boron-nitrogen heterocyclic structure, which imparts distinct reactivity compared to other boron-containing compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes with nucleophiles sets it apart from similar compounds .

Properties

CAS No.

6063-74-7

Molecular Formula

C10H15BN2

Molecular Weight

174.05 g/mol

IUPAC Name

1-methyl-2-phenyl-1,3,2-diazaborinane

InChI

InChI=1S/C10H15BN2/c1-13-9-5-8-12-11(13)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

LYRSFANJKMRTLW-UHFFFAOYSA-N

Canonical SMILES

B1(NCCCN1C)C2=CC=CC=C2

Origin of Product

United States

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